
4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H13F2N3 . Its average mass is 213.227 Da and its mono-isotopic mass is 213.107758 Da .
Molecular Structure Analysis
The InChI string for 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine isInChI=1S/C10H13F2N3/c1-2-8-9(12)10(14-6-13-8)15-4-7(3-11)5-15/h6-7H,2-5H2,1H3 . Its canonical SMILES representation is CCC1=C(C(=NC=N1)N2CC(C2)CF)F .
Scientific Research Applications
Biological Significance in Medicinal Chemistry
Pyrimidine derivatives, like 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine, hold a unique place in medicinal chemistry due to their significant roles in biological processes. For instance, Muralidharan et al. (2019) synthesized novel pyrimidine derivatives exhibiting potent anti-inflammatory and analgesic activities. The nature of the substituents on the pyrimidine ring greatly influenced these activities, highlighting the compound's medicinal potential (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Biotransformation and Metabolic Fate
Lindgren et al. (2013) studied the biotransformation of pyrimidine derivatives, including reactions like N-oxidation and conversion to pyrimidone and pyrimidine-2,4-dione. This research provides valuable insights into the metabolic fate of such compounds in various biological systems (A. Lindgren et al., 2013).
Antimicrobial and Antifungal Properties
Tiwari et al. (2018) reported the synthesis of pyrimidine-chromone coupled derivatives, demonstrating significant antimicrobial and antifungal activities. These findings suggest potential applications of pyrimidine derivatives in developing new antimicrobial agents (S. Tiwari et al., 2018).
Nonlinear Optical (NLO) Applications
Hussain et al. (2020) explored the applications of pyrimidine derivatives in nonlinear optics (NLO). They conducted a comparative analysis of various derivatives, revealing their significant NLO character, which could be beneficial for optoelectronic and high-tech applications (A. Hussain et al., 2020).
properties
IUPAC Name |
4-ethyl-5-fluoro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-2-8-9(12)10(14-6-13-8)15-4-7(3-11)5-15/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNFQWCUKUUYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C2)CF)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-fluoro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)
![4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2381544.png)
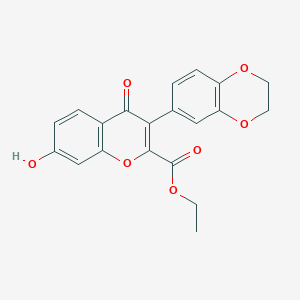



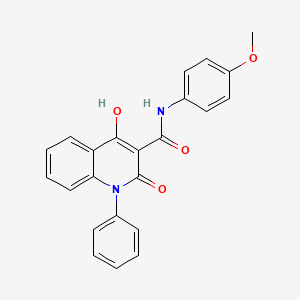

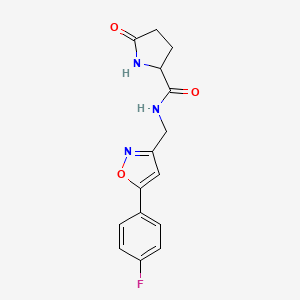

![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)
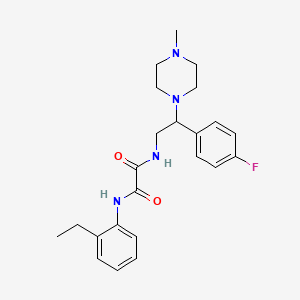
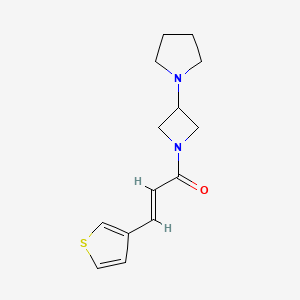
![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)